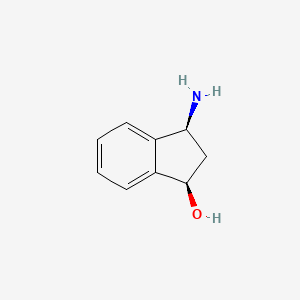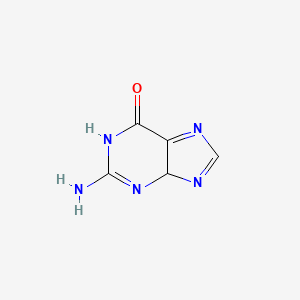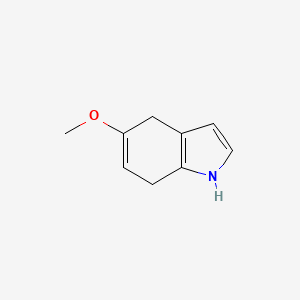
n-Methyl-7h-purin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Methyl-7h-purin-8-amine: , also known as 7-Methyladenine, is a derivative of adenine, a purine nucleobase. This compound is characterized by the presence of a methyl group attached to the nitrogen atom at the seventh position of the purine ring. It has the molecular formula C6H7N5 and a molecular weight of 149.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of n-Methyl-7h-purin-8-amine can be achieved through various synthetic routes. One common method involves the reaction of purine with methylamine under basic conditions. This reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions: n-Methyl-7h-purin-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted purines .
Scientific Research Applications
n-Methyl-7h-purin-8-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: This compound is studied for its role in DNA and RNA methylation processes, which are crucial for gene regulation and expression.
Medicine: Research explores its potential as a biomarker for DNA damage and its involvement in various biochemical pathways.
Industry: It is used in the development of pharmaceuticals and other bioactive compounds .
Mechanism of Action
The mechanism by which n-Methyl-7h-purin-8-amine exerts its effects involves its interaction with nucleic acids. It can be incorporated into DNA or RNA, affecting their structure and stability. This incorporation can influence processes such as replication, transcription, and translation. The compound may also interact with specific enzymes and proteins involved in these pathways, modulating their activity and function .
Comparison with Similar Compounds
Adenine: The parent compound of n-Methyl-7h-purin-8-amine, differing by the absence of the methyl group.
6-Methyladenine: Another methylated derivative of adenine, with the methyl group attached at the sixth position.
7-Methylguanine: A similar compound with a methyl group at the seventh position but with a different base structure .
Uniqueness: this compound is unique due to its specific methylation pattern, which can lead to distinct biochemical properties and interactions compared to other methylated purines. This uniqueness makes it valuable for studying specific methylation effects on nucleic acids and their associated biological processes .
Properties
CAS No. |
23658-67-5 |
|---|---|
Molecular Formula |
C6H7N5 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
N-methyl-7H-purin-8-amine |
InChI |
InChI=1S/C6H7N5/c1-7-6-10-4-2-8-3-9-5(4)11-6/h2-3H,1H3,(H2,7,8,9,10,11) |
InChI Key |
DNBMRENNZIQFFS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=NC=NC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B11923056.png)

![4-Oxo-5-oxaspiro[2.4]heptane-1-carbaldehyde](/img/structure/B11923066.png)



![Furo[2,3-b]pyridine-5-carbonitrile](/img/structure/B11923087.png)


![7-Methyl-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B11923118.png)


